molecular formula C12H10ClNO3 B14498896 3-(4-Chlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione CAS No. 63219-28-3

3-(4-Chlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione

Cat. No.: B14498896
CAS No.: 63219-28-3
M. Wt: 251.66 g/mol
InChI Key: HBIPFQSUAZQPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with urea to yield the desired oxazolidine-dione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazolidine ring.

    Reduction: Reduced forms of the oxazolidine ring.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(4-Chlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione is unique due to its specific oxazolidine-dione ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

63219-28-3

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C12H10ClNO3/c1-3-12(2)10(15)14(11(16)17-12)9-6-4-8(13)5-7-9/h3-7H,1H2,2H3

InChI Key

HBIPFQSUAZQPTJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)O1)C2=CC=C(C=C2)Cl)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.